5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one
Overview
Description
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C7H3Cl2N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be selectively displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce different substituents at the chlorine positions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Palladium-Catalyzed Cross-Coupling: Reagents such as palladium acetate (Pd(OAc)2) and phosphine ligands are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or coupling partner used. For example, substitution with an amine nucleophile would yield an aminopyridopyrimidine derivative .
Scientific Research Applications
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways . This interaction can lead to various biological effects, including antiproliferative and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloropyrido[4,3-d]pyrimidine: Similar in structure but lacks the 4(3H)-one functional group.
5,7-Dichloropyrido[2,3-d]pyrimidine: Differing in the position of the nitrogen atoms within the pyrimidine ring.
Uniqueness
5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the 4(3H)-one functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)7(13)11-2-10-3/h1-2H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFOPHFEGIMSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728798 | |
Record name | 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918898-11-0 | |
Record name | 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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